Cas no 640-87-9 (17a-Hydroxy-11-deoxycorticosterone-21-acetate)

17a-Hydroxy-11-deoxycorticosterone-21-acetate is a synthetic corticosteroid derivative with notable applications in biochemical and pharmaceutical research. This compound serves as a key intermediate in the synthesis of steroid hormones, particularly those involved in adrenal cortex function. Its structural features, including the 17a-hydroxy and 21-acetate groups, enhance stability and facilitate further chemical modifications. Researchers value this compound for its role in studying glucocorticoid and mineralocorticoid pathways, as well as its utility in developing novel therapeutic agents. The acetate moiety improves solubility in organic solvents, making it suitable for laboratory-scale synthesis. Its well-defined purity and consistent performance make it a reliable choice for experimental applications.
17a-Hydroxy-11-deoxycorticosterone-21-acetate structure
640-87-9 structure
商品名:17a-Hydroxy-11-deoxycorticosterone-21-acetate
CAS番号:640-87-9
MF:C23H32O5
メガワット:388.49718
MDL:MFCD00051137
CID:516050
PubChem ID:101816

17a-Hydroxy-11-deoxycorticosterone-21-acetate 化学的及び物理的性質

名前と識別子

    • REICHSTEIN'S SUBSTANCE S 21-ACETATE
    • REICHSTEIN'S COMPOUND ''S'' ACETATE
    • 17,21-Dihydroxypregn-4-ene-3,20-dione21-acetate
    • Pregn-4-ene-17,21-diol-3,20-dione21-acetate
    • 4-PREGNENE-17-ALPHA,21-DIOL-3,20-DIONE 21-ACETATE
    • 4-PREGNEN-17,21-DIOL-3,20-DIONE 21-ACETATE
    • 4-PREGNEN-17ALPHA,21-DIOL-3,20-DIONE 21-ACETATE
    • ACETIC ACID 2-((8R,9S,10R,13S,14S,17R)-17-HYDROXY-10,13-DIMETHYL-3-OXO-2,3,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL)-2-OXO-ETHYL ESTER
    • 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
    • 17α-Hydroxy-11-deoxycorticosterone-21-acetate
    • 17Α-HYDROXY-11-DEOXYCORTICOSTERONE-21-ACETATE,WHITE SOLID
    • Pregn-4-ene-3,20-dione,21-(acetyloxy)-17-hydroxy-
    • 11-DEOXY-17-HYDROCORTICOSTERONE
    • 11-deoxycortisol 21-acetate
    • 11-deoxycortisone acetate
    • 17-Hydroxy-21-acetoxy-pregnen-(4)-dion-(3.20)
    • 17-Hydroxy-21-acetoxyprogesterone
    • 21-Acetoxy-17a-hydroxyprogesterone
    • 21-Acetoxy-17-hydroxy-pregn-4-en-3,20-dion
    • 21-acetoxy-17-hydroxy-pregn-4-ene-3,20-dione
    • cortexolone 21-acetate
    • CORTEXOLONE ACETATE
    • Einecs 211-369-4
    • Reichstein substance S 21-acetate
    • Reichsteins substance S acetate
    • 17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate
    • 21-Acetyloxy-17-hydroxypregn-4-ene-3,20-dione
    • Cortodoxon 21-acetate
    • NSC 81196
    • 17,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
    • Pregn-4-ene-17,21-diol-3,20-dione 21-acetate
    • AKOS015955635
    • UNII-WYH4TKR3TF
    • NSC-81196
    • T71166
    • [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • HPAKILCZTKWIFK-JZTHCNPZSA-N
    • 21-acetoxy-17-hydroxy-4-pregnene-3,20-dione
    • MFCD00051137
    • 21-acetoxy-17alpha-hydroxy-4-pregnene-3,20-dione
    • 17a-Hydroxy progesterone-21-acetate
    • 17 alpha -Hydroxy-11-deoxycorticosterone-21-acetate
    • 21-ACETOXY-17.ALPHA.-HYDROXYPROGESTERONE
    • A3212
    • BCP11868
    • NS00041748
    • HYDROCORTISONE IMPURITY K [EP IMPURITY]
    • pregn-4-ene-17,21-diol-3,20-dione 21-monoacetate
    • 17a-Hydroxy-11-deoxycorticosterone-21-acetate
    • Acetic acid 2-((8R,10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl ester
    • 17?-Hydroxy-11-deoxycorticosterone-21-acetate
    • SCHEMBL5431512
    • WYH4TKR3TF
    • Pregn-4-ene-3,20-dione, 21-(acetyloxy)-17-hydroxy-
    • 640-87-9
    • 17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate (Reichstein's Substance S 21-Acetate)
    • 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
    • MDL: MFCD00051137
    • インチ: 1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
    • InChIKey: HPAKILCZTKWIFK-JZTHCNPZSA-N
    • ほほえんだ: CC(=O)OCC(=O)[C@]1(CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@@]21C)O

計算された属性

  • せいみつぶんしりょう: 388.224974g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 388.224974g/mol
  • 単一同位体質量: 388.224974g/mol
  • 水素結合トポロジー分子極性表面積: 80.7Ų
  • 重原子数: 28
  • 複雑さ: 754
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 233.0 to 237.0 deg-C
  • ふってん: 368.6±27.0 °C at 760 mmHg
  • フラッシュポイント: 161.9±25.7 °C
  • ようかいど: Insuluble (8.5E-3 g/L) (25 ºC),
  • PSA: 80.67000
  • LogP: 3.38160
  • 最大波長(λmax): 535(H2SO4)(lit.)
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

17a-Hydroxy-11-deoxycorticosterone-21-acetate セキュリティ情報

17a-Hydroxy-11-deoxycorticosterone-21-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A4571356-1g
17α-Hydroxy-11-deoxycorticosterone-21-acetate
640-87-9 97%
1g
RMB 239.20 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A866225-1g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
640-87-9 ≥97%
1g
¥568.00 2022-09-03
TRC
H934800-50mg
17a-Hydroxy-11-deoxycorticosterone-21-acetate
640-87-9
50mg
$ 215.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A3212-5g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
640-87-9 97.0%(LC)
5g
1590.0CNY 2021-07-14
Cooke Chemical
A4571356-25g
17α-Hydroxy-11-deoxycorticosterone-21-acetate
640-87-9 97%
25g
RMB 2399.20 2023-09-07
Cooke Chemical
A4571356-100g
17α-Hydroxy-11-deoxycorticosterone-21-acetate
640-87-9 97%
100g
RMB 6719.20 2023-09-07
Aaron
AR00JOIF-100g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
640-87-9 99%
100g
$1123.00 2025-02-28
abcr
AB550523-5g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione, 97%; .
640-87-9 97%
5g
€235.90 2024-07-20
1PlusChem
1P00JOA3-1g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
640-87-9 ≥ 97% (HPLC)
1g
$106.00 2025-03-01
A2B Chem LLC
AJ17131-1g
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
640-87-9 >97.0%(HPLC)
1g
$48.00 2024-04-19

17a-Hydroxy-11-deoxycorticosterone-21-acetate 合成方法

17a-Hydroxy-11-deoxycorticosterone-21-acetate 関連文献

17a-Hydroxy-11-deoxycorticosterone-21-acetateに関する追加情報

17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9): A Comprehensive Overview

17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9) is a steroidal compound that has garnered significant attention in the fields of pharmacology, endocrinology, and drug development. This compound is a derivative of corticosterone, a naturally occurring glucocorticoid hormone, and its structure incorporates modifications that enhance its pharmacokinetic properties and therapeutic potential. The acetate group attached at the 21st position plays a crucial role in stabilizing the molecule and improving its bioavailability.

Recent studies have highlighted the importance of steroid derivatives like 17a-Hydroxy-11-deoxycorticosterone-21-acetate in understanding the mechanisms of hormone action and in designing novel therapeutic agents. The compound's unique structure, characterized by the hydroxyl group at position 17a, distinguishes it from other corticosteroids and influences its interaction with cellular receptors. This modification has been shown to alter the compound's ability to bind to the glucocorticoid receptor (GR), potentially offering new avenues for treating conditions such as inflammation, autoimmune diseases, and metabolic disorders.

The synthesis of CAS No. 640-87-9 involves a series of intricate chemical transformations starting from natural steroid precursors. Researchers have optimized synthetic pathways to enhance yield and purity, ensuring that the compound is suitable for both preclinical and clinical studies. The use of advanced chromatographic techniques and spectroscopic analyses has further facilitated the characterization of this compound, confirming its structural integrity and stability under various experimental conditions.

One of the most promising applications of 17a-Hydroxy-11-deoxycorticosterone-21-acetate lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory activity comparable to traditional corticosteroids but with reduced side effects. This is attributed to its selective binding profile, which minimizes off-target effects and reduces the risk of systemic toxicity. Furthermore, recent research has explored its role in modulating immune responses, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, CAS No. 640-87-9 has shown promise in addressing metabolic disorders. Studies have indicated that this compound can influence lipid metabolism by modulating key enzymes involved in fatty acid synthesis and degradation. This dual functionality makes it a compelling candidate for developing multi-target therapies aimed at combating obesity, diabetes, and related metabolic syndromes.

The pharmacokinetics of 17a-Hydroxy-11-deoxycorticosterone-21-acetate have been extensively studied to optimize its therapeutic efficacy. Research has shown that the acetate group enhances oral bioavailability, allowing for more efficient delivery to target tissues. Additionally, the compound's half-life has been found to be favorable for once-daily dosing regimens, which could improve patient compliance in clinical settings.

Despite its numerous advantages, further research is required to fully elucidate the safety profile and long-term effects of CAS No. 640-87-9. Ongoing clinical trials are investigating its efficacy in treating various inflammatory and metabolic conditions, with early results showing significant promise. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable treatment option.

In conclusion, 17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9) represents a cutting-edge advancement in steroid chemistry with broad implications for drug development. Its unique structure, enhanced bioavailability, and diverse therapeutic applications position it as a key player in the fight against inflammation-related diseases and metabolic disorders. As research continues to uncover new insights into its mechanisms of action and clinical potential, this compound stands at the forefront of innovative medical solutions.

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